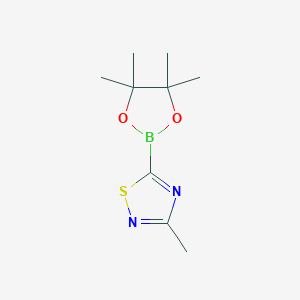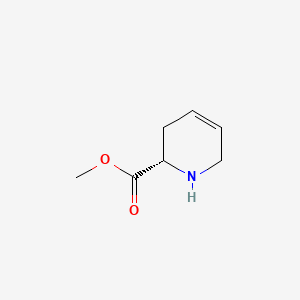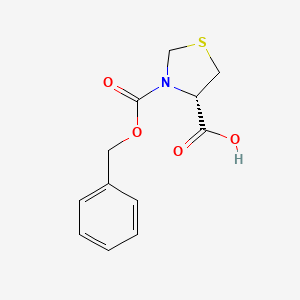
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a dihydro-2H-1 ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the fluorination step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 8-fluoro-4,6-dimethyl-2H-1-ketone, while reduction can produce this compound-ol .
Scientific Research Applications
8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-fluoro-3,4-dihydro-2H-1: This compound shares a similar core structure but has a bromine atom instead of a methyl group, leading to different reactivity and applications.
8-fluoro-4,6-dimethyl-2H-1-ketone: This oxidized derivative of 8-fluoro-4,6-dimethyl-3,4-dihydro-2H-1 exhibits distinct chemical properties and is used in different research contexts.
Uniqueness
The presence of both fluorine and methyl groups in this compound imparts unique steric and electronic effects, making it a valuable compound for studying structure-activity relationships. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H10FNO3S |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
8-fluoro-4,6-dimethyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10FNO3S/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-16(10,14)15/h3-4H,5H2,1-2H3 |
InChI Key |
CNVKLVICQKUONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)S(=O)(=O)CC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
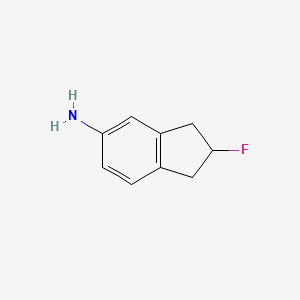
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
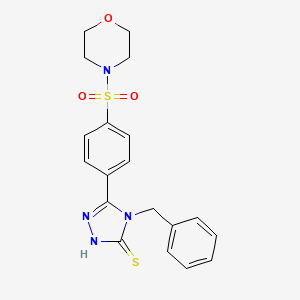
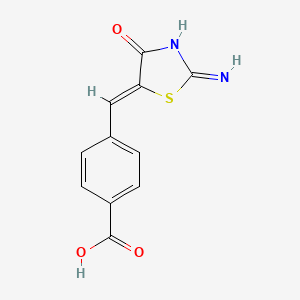
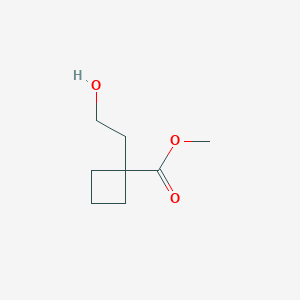
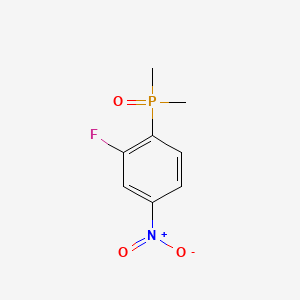
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)
